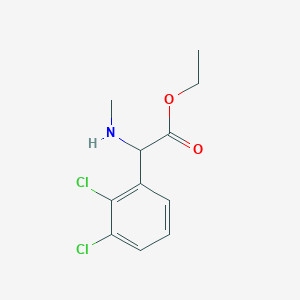

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

Description

Properties

Molecular Formula |

C11H13Cl2NO2 |

|---|---|

Molecular Weight |

262.13 g/mol |

IUPAC Name |

ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate |

InChI |

InChI=1S/C11H13Cl2NO2/c1-3-16-11(15)10(14-2)7-5-4-6-8(12)9(7)13/h4-6,10,14H,3H2,1-2H3 |

InChI Key |

VHPYMLOOLJMCCI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=CC=C1)Cl)Cl)NC |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid

The foundational step involves converting the corresponding acid into its ester form:

- Starting Material: 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid.

- Reaction Conditions: The acid reacts with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, under reflux conditions. This process ensures the formation of the ester via Fischer esterification.

2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid + Ethanol → Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate + Water

- Temperature: Reflux (~78°C)

- Catalyst: Concentrated sulfuric acid (H₂SO₄)

- Duration: 4–8 hours

- Yield: Typically high (70–90%) under optimized conditions.

Alternative Synthetic Route via Amino Acid Derivatives

Another approach involves the synthesis of the amino ester through acylation of methylamine with suitable dichlorophenyl derivatives:

- Step 1: Chlorination of phenylacetic acid derivatives to introduce dichlorine substituents at positions 2 and 3.

- Step 2: Reaction of the chlorinated phenylacetic acid with methylamine, often facilitated by coupling agents or activating groups, to form the methylamino derivative.

- Step 3: Esterification of the resultant amino acid with ethanol under acidic conditions to produce the target ester.

This method emphasizes the use of chlorinated intermediates and amine coupling, as detailed in recent synthetic studies.

Industrial Production Considerations

In large-scale manufacturing, continuous flow reactors are employed to improve efficiency, safety, and product consistency. The key features include:

- Controlled reaction parameters: Precise temperature, pressure, and reactant concentrations.

- Catalyst use: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

- Purification: Post-reaction purification via extraction, washing, and chromatography to ensure high purity.

Reaction Conditions Summary Table

| Step | Reagents | Conditions | Purpose | Typical Yield |

|---|---|---|---|---|

| Esterification | 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid + Ethanol | Reflux, H₂SO₄ catalyst | Convert acid to ester | 70–90% |

| Amino group introduction | Chlorinated phenylacetic acid + Methylamine | Room temperature to 60°C, coupling agents | Form methylamino derivative | Variable |

| Purification | Chromatography | Post-reaction | Isolate pure ester | High |

Research Findings and Optimization

- Reaction efficiency is maximized by controlling the molar ratios of reactants, typically using a slight excess of ethanol.

- Catalyst concentration influences the rate and yield; optimal sulfuric acid concentration is around 1–2 mol%.

- Temperature control prevents side reactions such as hydrolysis or unwanted chlorination.

Summary of Key Data

| Method | Starting Material | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Esterification | 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid | Ethanol + H₂SO₄ | Reflux | 70–90% | Widely used, scalable |

| Amino substitution | Chlorinated phenylacetic acid + methylamine | Coupling agents | 30–60°C | Variable | Alternative route |

| Industrial flow | Chlorinated intermediates | Catalysts + controlled flow | Continuous | High | Suitable for large-scale |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid.

Reduction: Formation of 2-(2,3-dichlorophenyl)-2-(methylamino)ethanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Phenyl Ring

The position and number of halogen atoms on the phenyl ring significantly influence physicochemical properties and biological activity. Key comparisons include:

Key Observations :

- Halogen Position : The 2,3-dichloro substitution (target compound) may confer distinct steric and electronic effects compared to 3,4-dichloro () or 2,5-dichloro () analogs, influencing receptor binding or metabolic stability.

Ester Group Modifications

The choice of ester (ethyl vs. methyl) impacts solubility, hydrolysis rates, and bioavailability:

Key Observations :

Amino Group Derivatives

Substitution on the amino group alters steric and electronic properties:

Key Observations :

Pharmacologically Relevant Analogs

- Ureido and Thiazole Derivatives (): Compounds like Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate exhibit high synthetic yields (87–90%) and molecular weights >500 g/mol, suggesting utility as kinase inhibitors or antimicrobial agents.

- Benzodiazepine Derivatives (): Fluorophenyl-containing analogs highlight the role of halogenation in enhancing receptor affinity, though the target compound’s dichloro substitution may offer distinct selectivity.

Biological Activity

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as a substituted phenylacetate. Its molecular formula is CHClN\O, and it features a dichlorophenyl moiety, a methylamino group, and an ethyl ester functional group. The presence of the dichlorophenyl group contributes to its lipophilicity , enhancing its biological activity and interaction with cellular targets.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | CHClN\O |

| Functional Groups | Ethyl ester, methylamino, dichlorophenyl |

| Lipophilicity | High due to the dichlorophenyl group |

Biological Activity

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These activities suggest potential applications in pain management and inflammation reduction. The compound's structural characteristics imply possible interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways.

The mechanism of action involves binding to specific enzymes or receptors, leading to altered activity that results in therapeutic effects. Preliminary studies have shown that compounds within this class may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential efficacy of this compound:

- Anti-inflammatory Effects : A study demonstrated that related compounds exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis.

- Analgesic Properties : In animal models, compounds structurally similar to this compound showed pain relief comparable to standard analgesics like ibuprofen.

- Pharmacokinetics : Interaction studies have indicated favorable pharmacokinetic profiles for similar compounds, suggesting good absorption and distribution in biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| Mthis compound | CHClN\O | Anti-inflammatory |

| Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate | CHCl\N\O | Distinct reactivity patterns |

Q & A

Q. How can computational tools predict the compound’s environmental persistence or bioaccumulation?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradation (e.g., BIOWIN) or bioaccumulation factors (logP calculations). Molecular dynamics simulations predict interactions with environmental matrices. Experimental validation via OECD 301/307 tests confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.